2-シアノ-2,2-ジメチル酢酸tert-ブチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

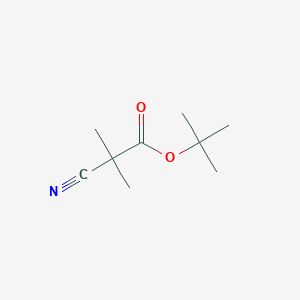

Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 2-cyano-2-methylpropanoate . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

科学的研究の応用

Synthesis and Functionalization

Tert-butyl 2-cyano-2,2-dimethylacetate can undergo various reactions that make it valuable in organic synthesis:

- Formation of Isoquinolines : The compound has been utilized to synthesize 3-amino-4-alkyl isoquinolines through functionalization and decarboxylation processes. This transformation is significant for developing pharmaceutical intermediates .

- Vinylogous Urea Synthesis : It serves as a precursor in the synthesis of vinylogous ureas, which are important in the development of bioactive compounds .

- Synthesis of Substituted Isoquinolines : A modular approach has been reported where tert-butyl 2-cyano-2,2-dimethylacetate is used in a four-component coupling reaction to yield substituted isoquinolines with overall yields up to 80% .

Biological Applications

The compound has shown potential in biological applications, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of tert-butyl cyanoacetate demonstrate fungicidal properties, making it a candidate for agricultural applications as a pesticide .

- Medicinal Chemistry : It has been explored for its potential in drug development due to its ability to form complex structures that can interact with biological targets.

Case Study 1: Synthesis of Isoquinolines

A study demonstrated the utility of tert-butyl 2-cyano-2,2-dimethylacetate in synthesizing isoquinoline derivatives. The reaction involved combining the compound with various electrophiles under palladium catalysis, leading to high yields of the desired products.

| Reaction Components | Conditions | Yield |

|---|---|---|

| Tert-butyl 2-cyano-2,2-dimethylacetate + Electrophile | Pd-Catalyzed | Up to 80% |

Case Study 2: Antifungal Activity

In agricultural research, derivatives of tert-butyl cyanoacetate were tested for their antifungal properties against common plant pathogens. The results indicated significant efficacy at low concentrations compared to traditional fungicides.

| Compound Tested | Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| Tert-butyl cyanoacetate derivative | Fusarium spp. | 100 | 75% |

| Traditional fungicide | Fusarium spp. | 100 | 60% |

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyano-2,2-dimethylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with a cyanide source under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-cyano-2,2-dimethylacetate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

化学反応の分析

Types of Reactions

Tert-butyl 2-cyano-2,2-dimethylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives.

Hydrolysis: 2-cyano-2-methylpropanoic acid and tert-butyl alcohol.

Reduction: 2-amino-2-methylpropanoic acid.

作用機序

The mechanism of action of tert-butyl 2-cyano-2,2-dimethylacetate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds .

類似化合物との比較

Similar Compounds

- Tert-butyl cyanoacetate

- Methyl 2-cyano-2,2-dimethylacetate

- Ethyl 2-cyano-2,2-dimethylacetate

Uniqueness

Tert-butyl 2-cyano-2,2-dimethylacetate is unique due to its specific structural features, such as the presence of both a tert-butyl ester and a cyano group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

生物活性

Tert-butyl 2-cyano-2,2-dimethylacetate (CAS Number: 53834489) is an organic compound notable for its diverse biological activities. This compound, characterized by the molecular formula C9H15NO2, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of tert-butyl 2-cyano-2,2-dimethylacetate features a tert-butyl group attached to a cyano group and a dimethylacetate moiety. This configuration contributes to its unique reactivity and biological interactions. The presence of the cyano group is particularly significant as it can facilitate various nucleophilic reactions, making it a versatile building block in synthetic chemistry.

Tert-butyl 2-cyano-2,2-dimethylacetate exhibits a range of biological activities that can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing pathways related to inflammation and cellular signaling.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tert-butyl 2-cyano-2,2-dimethylacetate. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways:

- Cell Viability Assays : In vitro studies using different cancer cell lines such as HepG2 (liver cancer) have demonstrated significant cytotoxic effects. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 5.89μM for certain derivatives related to this compound .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of tert-butyl 2-cyano-2,2-dimethylacetate. These studies typically involve:

- MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity. Results indicate that while some derivatives exhibit potent biological activity, they may also present toxicity risks at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl 2-cyano-2,2-dimethylacetate. Modifications to the chemical structure can significantly impact its efficacy and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of functional groups | Increased potency against specific targets |

| Alteration of steric hindrance | Changes in enzyme binding affinity |

| Variation in electron-withdrawing groups | Modulation of biological response |

Research has shown that small changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of careful design in drug development.

Case Study 1: Antitumor Activity

In a recent study focusing on isoindolinone derivatives related to tert-butyl 2-cyano-2,2-dimethylacetate, researchers evaluated their effects on HepG2 cells. The study found that certain derivatives exhibited significant antitumor activity, suggesting that modifications to the base structure can enhance therapeutic potential .

Case Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition properties of tert-butyl 2-cyano-2,2-dimethylacetate. The compound was found to effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation. This finding underscores its potential as a lead compound for further drug development .

Safety and Toxicity

While tert-butyl 2-cyano-2,2-dimethylacetate shows promise in various therapeutic applications, safety assessments are critical. Toxicity evaluations indicate that while effective at low concentrations, higher doses may lead to adverse effects. Continuous monitoring and optimization are necessary during development phases.

特性

IUPAC Name |

tert-butyl 2-cyano-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESJVZLQSJGIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。